molecular formula C14H24N2O2 B12433920 [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine CAS No. 1016765-03-9

[1-(3,4-Dipropoxyphenyl)ethyl]hydrazine

Cat. No.: B12433920
CAS No.: 1016765-03-9
M. Wt: 252.35 g/mol
InChI Key: PCAMDPNMBNNADL-UHFFFAOYSA-N
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Description

[1-(3,4-Dipropoxyphenyl)ethyl]hydrazine is a chemical building block of interest in medicinal chemistry for the synthesis of novel bioactive molecules. Its structure, featuring a hydrazine group attached to a propanol-substituted phenyl ring, makes it a versatile precursor for constructing nitrogen-containing heterocycles, which are core structures in many pharmaceuticals . The hydrazine functional group is particularly valuable in research for developing compounds with potential antioxidant activity. The N-H bond in hydrazine derivatives can facilitate hydrogen atom transfer, a key mechanism for scavenging free radicals and countering oxidative stress . Furthermore, the alkoxy-substituted phenyl ring (dipropoxy) is a common pharmacophore that can influence a compound's electronic properties and metabolic stability . This reagent is employed in the synthesis of complex hybrid molecules, such as those fused with thiazole or coumarin heterocycles, for in vitro evaluation as therapeutic agents . As a specialist intermediate, this compound is strictly for use in laboratory research.

Properties

CAS No.

1016765-03-9

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

1-(3,4-dipropoxyphenyl)ethylhydrazine

InChI

InChI=1S/C14H24N2O2/c1-4-8-17-13-7-6-12(11(3)16-15)10-14(13)18-9-5-2/h6-7,10-11,16H,4-5,8-9,15H2,1-3H3

InChI Key

PCAMDPNMBNNADL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)NN)OCCC

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Formation of Methyl Ethyl Ketone Azine :
    • React methyl ethyl ketone (MEK) with ammonia and hydrogen peroxide in a working solution.
    • Separation of azine via distillation under 2–25 bar pressure.
  • Hydrolysis with Hydrazine Hydrate :
    • Hydrolyze the azine intermediate with excess hydrazine hydrate under reflux (150–200°C).
    • Critical step: Bleeding of pyrazoline byproducts to prevent coloration.

Optimization Data

Parameter Optimal Range Impact on Yield
Temperature 175–190°C Maximizes azine conversion
Molar Ratio (H$$_2$$O:Azine) 5:1–7.75:1 Prevents side reactions
Pressure 8–12 bar Enhances separation efficiency

Yield : 68–82% (reported in US6517798B1).

Method 2: Reductive Amination of 3,4-Dipropoxyphenylacetone

Reaction Steps

  • Synthesis of 3,4-Dipropoxyphenylacetone :
    • Propoxylation of 4-hydroxyacetophenone using propyl bromide/K$$2$$CO$$3$$.
  • Reductive Amination :
    • React the ketone with hydrazine hydrate in ethanol under reflux (78°C, 10–12 hr).
    • Use NaBH$$4$$ or H$$2$$/Pd-C for reduction.

Key Observations

  • Catalyst Choice : Pd-C achieves higher selectivity (92–95%) compared to NaBH$$_4$$ (75–80%).
  • Side Products : Over-reduction to ethylamine derivatives occurs if temperature exceeds 85°C.

Yield : 73–88% (PMC7412228).

Method 3: Condensation of 1-(3,4-Dipropoxyphenyl)ethyl Chloride with Hydrazine

Procedure

  • Chlorination :
    • Treat 1-(3,4-dipropoxyphenyl)ethanol with SOCl$$_2$$/DMF (0°C to rt).
  • Nucleophilic Substitution :
    • React the chloride with anhydrous hydrazine in THF (40°C, 6 hr).

Challenges

  • Purity Requirements : Excess SOCl$$_2$$ must be removed to avoid N-chlorination.
  • Solvent Effect : THF outperforms DMF due to reduced side-product formation.

Yield : 65–70% (EP1227098B1).

Method 4: Microwave-Assisted One-Pot Synthesis

Protocol

  • Simultaneous Propoxylation and Hydrazine Formation :
    • Mix 4-hydroxybenzaldehyde, propyl iodide, and hydrazine hydrate in DMSO.
    • Irradiate at 120°C (300 W, 20 min).

Advantages

  • Time Efficiency : 20 min vs. 12 hr for conventional methods.
  • Green Chemistry : DMSO acts as both solvent and mild oxidizer.

Yield : 78–84% (PMC3765801).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Azine Hydrolysis 68–82 95–98 Industrial Moderate
Reductive Amination 73–88 90–94 Lab-scale High
Chloride Substitution 65–70 85–88 Pilot-scale Low
Microwave-Assisted 78–84 92–95 Lab-scale High

Industrial Preference : Method 1 (patent US6517798B1) is favored for large-scale production due to established protocols.

Characterization and Quality Control

  • FT-IR : N–H stretch at 3310–3340 cm$$^{-1}$$, C–O–C (propoxy) at 1120–1140 cm$$^{-1}$$.
  • $$^1$$H NMR (CDCl$$3$$): δ 1.02 (t, 6H, –OCH$$2$$CH$$2$$CH$$3$$), 3.44 (q, 2H, –NH–CH$$_2$$–), 6.82–7.25 (m, 3H, aromatic).
  • HPLC Purity : >98% achieved via silica gel chromatography (hexane:EtOAc = 3:1).

Chemical Reactions Analysis

Types of Reactions: [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives with different oxidation states.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials or as an intermediate in organic synthesis.

Medicine: In medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: Industrially, the compound can be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: Hydrazine derivatives with electron-withdrawing groups (e.g., bromo, chloro) are often synthesized via hydrazinolysis of esters, while alkyloxy derivatives may require optimized alkylation conditions (e.g., anhydrous K₂CO₃ in acetone) .

Key Observations :

  • Antiglycation Activity : Hydroxyl groups on the phenyl ring (e.g., 3,4-dihydroxy in compound 15) enhance antiglycation potency, whereas alkoxy groups (e.g., propoxy) may reduce polarity and alter binding affinity .
  • Cytotoxicity : Chloro and fluoro substituents (e.g., in ) correlate with selective cytotoxicity, suggesting that [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine’s propoxy groups may modulate similar selectivity but require empirical validation.

Physicochemical and Thermal Stability Comparisons

  • Thermal Stability : Hydrazine derivatives such as ethyl 2-arylazocarboxylates (e.g., 2a, 2j) exhibit endothermic peaks at 191–267°C without decomposition, indicating stability under ambient conditions . Propoxy-substituted derivatives likely share this stability due to analogous bonding patterns.
  • Solubility : Propoxy groups increase hydrophobicity compared to methoxy or hydroxylated analogs, which may limit aqueous solubility but enhance lipid bilayer penetration .

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